molecular formula C19H26N4O3S B2603477 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-tosylpiperazin-1-yl)propan-1-one CAS No. 890606-35-6

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-tosylpiperazin-1-yl)propan-1-one

Cat. No.: B2603477
CAS No.: 890606-35-6
M. Wt: 390.5
InChI Key: QOPAYAMLAFKPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-tosylpiperazin-1-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as DPP and is known to have various biochemical and physiological effects that make it an important compound for further research.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-tosylpiperazin-1-yl)propan-1-one involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are known to cause inflammation and pain. By inhibiting COX-2 activity, DPP can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, DPP has been found to have antioxidant properties, which can help to reduce oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-tosylpiperazin-1-yl)propan-1-one in lab experiments is its high purity and stability. This makes it a reliable compound for use in various assays and experiments. However, one of the limitations of using DPP is its high cost, which can limit its use in certain research settings.

Future Directions

There are several future directions for research on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-tosylpiperazin-1-yl)propan-1-one. One potential direction is the development of new derivatives of DPP with improved efficacy and reduced toxicity. Additionally, further studies are needed to investigate the potential applications of DPP in the treatment of various inflammatory disorders, such as arthritis and inflammatory bowel disease. Finally, more research is needed to understand the mechanism of action of DPP and its effects on various biochemical and physiological pathways.

Synthesis Methods

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-tosylpiperazin-1-yl)propan-1-one involves the reaction of 3,5-dimethylpyrazole with 4-tosylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-tosylpiperazin-1-yl)propan-1-one has been extensively studied for its potential applications in the field of medicine. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-15-4-6-18(7-5-15)27(25,26)22-12-10-21(11-13-22)19(24)8-9-23-17(3)14-16(2)20-23/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPAYAMLAFKPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCN3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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